1-[(4-Fluorobenzyl)sulfanyl]-9-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinoline
Description
1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a complex organic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a triazoloquinoline core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
Molecular Formula |
C19H16FN3OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfanyl]-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C19H16FN3OS/c1-12-10-17-21-22-19(25-11-13-6-8-14(20)9-7-13)23(17)18-15(12)4-3-5-16(18)24-2/h3-10H,11H2,1-2H3 |
InChI Key |
QWEOFWJYKJTNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline typically involves multiple steps. One common synthetic route includes:
Formation of the Triazoloquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group: This can be done through thiolation reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, methylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-b]quinoline
- 1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-c]quinoline
Uniqueness
1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of the fluorophenyl, methoxy, and sulfanyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
